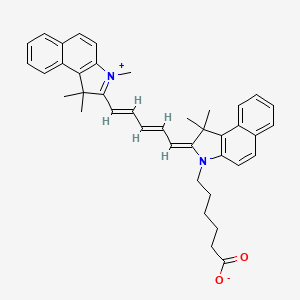

Cy5.5-cooh

Beschreibung

Eigenschaften

IUPAC Name |

6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42N2O2/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFHWNVLHOOSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Ascendancy of Near Infrared Fluorophores in Modern Life Sciences

The ability to non-invasively peer into the intricate workings of living systems has long been a central goal of biological and biomedical sciences. The development of near-infrared (NIR) fluorophores, operating within the so-called "optical window" of biological tissues (roughly 700-900 nm), has been a significant leap forward in achieving this goal. nih.gov This spectral region is characterized by reduced light scattering by tissues, minimal absorption by endogenous chromophores like hemoglobin and water, and lower autofluorescence compared to the visible spectrum. biotium.comspiedigitallibrary.org These attributes collectively contribute to deeper tissue penetration and a higher signal-to-background ratio, enabling highly sensitive and high-resolution imaging in deep tissues. nih.govspiedigitallibrary.org

The advantages of NIR fluorescence imaging are manifold, offering researchers the ability to monitor molecular events in real-time within a living organism. nih.gov This has profound implications for studying disease progression, evaluating therapeutic efficacy, and developing novel diagnostic tools. The non-invasive nature of NIR imaging also makes it a powerful technique for preclinical studies, reducing the need for invasive procedures. spiedigitallibrary.org

Cy5.5 Cooh: a Foundational Cyanine Dye for Probe Development

At the heart of many advanced NIR imaging applications lies Cy5.5-COOH, a derivative of the cyanine (B1664457) dye family. Cyanine dyes are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings. crimsonpublishers.com The length of this conjugated chain is a key determinant of the dye's absorption and emission wavelengths, with longer chains shifting the fluorescence further into the red and near-infrared regions. crimsonpublishers.com Cy5.5, a pentamethine cyanine dye, is specifically engineered to exhibit fluorescence in the NIR spectrum. crimsonpublishers.com

The "-COOH" suffix denotes the presence of a carboxylic acid group, a critical functional handle that makes this compound a cornerstone for research probe development. apexbt.com This reactive group provides a versatile site for covalent attachment to a wide array of biomolecules, including antibodies, peptides, and nucleic acids, through common bioconjugation chemistries like amide bond formation. apexbt.com This allows for the creation of highly specific molecular probes that can target and illuminate particular cells, proteins, or biological pathways of interest. The structural malleability of the cyanine scaffold, combined with the reactive carboxylic acid, provides a robust platform for designing a diverse range of targeted imaging agents. apexbt.commedchemexpress.com

Table 1: Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~673-678 nm | nih.govchemicalbook.com |

| Emission Maximum (λem) | ~694-710 nm | nih.govchemicalbook.com |

| Molar Extinction Coefficient (ε) | ~209,000 - 250,000 M⁻¹cm⁻¹ | chemicalbook.comwikipedia.org |

| Quantum Yield (Φ) | ~0.2 | chemicalbook.com |

| Solubility | Good in organic solvents (DMSO, DMF) | chemicalbook.com |

The Evolving Trajectory of Cy5.5 Cooh in Sophisticated Molecular Systems

General Synthetic Routes for Pentamethine Cyanine Dyes Incorporating Carboxylic Acid Moieties

The synthesis of pentamethine cyanine dyes, including those with carboxylic acid functionalities like this compound, typically involves the condensation of activated heterocyclic quaternary salts with a conjugated dialdehyde (B1249045) or its equivalent. For dyes incorporating a carboxylic acid group, this moiety is generally introduced as a substituent on one of the heterocyclic ring systems or via a linker attached to the nitrogen atom of an indolenine or similar heterocycle.

A common approach involves the reaction of quaternary salts of nitrogen heterocycles containing an active methyl group (such as N-alkylated 2,3,3-trimethyl-3H-indol-1-ium salts) with malondialdehydes or vinamidinium salts. researchgate.net To introduce the carboxylic acid, a precursor heterocycle already bearing a carboxylic acid group or a protected form thereof is used in the condensation reaction. Alternatively, an alkylating agent containing a carboxylic acid or a protected carboxylic acid can be used to quaternize the nitrogen atom of the heterocycle. nih.govmdpi.com For instance, alkylation using bromohexanoic acid has been reported to introduce a carboxypentyl chain onto the indolenine nitrogen. mdpi.com

The condensation reaction to form the pentamethine chain typically involves heating the reactants in the presence of a catalyst, such as acetic anhydride (B1165640) and sodium acetate. nih.gov The specific conditions and intermediates can vary depending on the desired structure of the cyanine dye. Some synthetic strategies employ a modular approach where delicate functional groups are attached in later steps to prevent degradation during the high-temperature reactions often required for cyanine dye synthesis. acs.org Purification of the resulting dyes often involves chromatography, leveraging differences in solubility based on pH and functional groups. acs.org

Research findings indicate that the presence of carboxylic acid groups, while not directly involved in the chromophore's excitation-relaxation process, can influence the optical efficiency and solubility of the dye. nih.gov Studies have explored the synthesis of pentamethine cyanine dyes with propionic acid handles attached to the nitrogen on the indolenine end units to investigate their optical properties in different solvents. nih.gov

Strategies for Derivatization of this compound into Reactive Forms for Bioconjugation

The carboxylic acid group of this compound serves as a versatile handle for conjugation to biomolecules and other materials, primarily through the formation of stable amide bonds with primary amines. To facilitate efficient coupling reactions, this compound is often converted into more reactive derivatives. Several strategies exist for this derivatization, enabling site-specific labeling and the introduction of various functional handles for diverse bioconjugation techniques.

Synthesis of N-Hydroxysuccinimide (NHS) Esters of this compound

The synthesis of N-Hydroxysuccinimide (NHS) esters is a widely used method to activate carboxylic acids for coupling to primary amines. wikipedia.orgfishersci.ca this compound can be converted into its NHS ester (Cy5.5-NHS ester) by reacting the carboxylic acid group with N-Hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction typically takes place in an organic solvent like anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). aatbio.com The NHS ester is a highly reactive intermediate that readily reacts with nucleophilic primary amine groups under mild conditions, usually in slightly alkaline aqueous buffers (pH 7.5-9.0), to form a stable amide linkage. aatbio.com

The synthesis of Cy5.5-NHS ester allows for straightforward labeling of proteins, peptides, antibodies, and amine-modified oligonucleotides, which contain lysine (B10760008) residues or introduced amine groups. aatbio.com The reaction is relatively fast and efficient, making NHS esters a popular choice for conjugating cyanine dyes to biomolecules. nih.gov

Preparation of Thiol-Functionalized this compound Conjugates (e.g., Cy5.5-PEG-SH)

While this compound itself reacts with amines, introducing thiol reactivity typically involves modifying the dye or using linkers that contain thiol-reactive groups. Since this compound has a carboxylic acid, a common strategy to create thiol-reactive conjugates involves first converting the carboxylic acid to a form that can react with an amine-containing linker, where the amine is attached to a thiol-reactive moiety or a protected thiol.

One approach is to react an amine-functionalized Cy5 derivative (which could be synthesized from this compound by reacting the NHS ester with a diamine) with a heterobifunctional crosslinker containing both an amine-reactive group (like NHS ester or isothiocyanate) and a thiol-reactive group (like maleimide (B117702) or pyridyldithio). nih.govacs.org Alternatively, if a Cy5.5 derivative with an amine group is available, it can be directly reacted with a molecule containing a protected thiol (e.g., a protected mercaptoethylamine) followed by deprotection of the thiol.

Another strategy involves incorporating a polyethylene (B3416737) glycol (PEG) linker with a terminal thiol group (PEG-SH). This can be achieved by reacting an activated form of this compound (like the NHS ester) with an amine-terminated PEG-SH or a protected thiol-terminated PEG amine. fishersci.beereztech.comfishersci.co.uk The PEG linker can improve the water solubility and pharmacokinetic properties of the conjugate. researchgate.net Thiol-reactive Cy5 derivatives are particularly useful for labeling proteins at cysteine residues, which often provides more site-specific labeling compared to lysine conjugation. nih.govnih.gov

Generation of Azide-Functionalized Cy5.5 for Click Chemistry

Azide-functionalized Cy5.5 derivatives are valuable for participating in click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, bioorthogonal, and can be performed under mild conditions, making them suitable for labeling sensitive biomolecules.

To generate azide-functionalized Cy5.5, an azide (B81097) group needs to be incorporated into the dye structure. This can be achieved by reacting an activated form of this compound (such as the NHS ester) with an amine-containing molecule that also possesses an azide group. For example, reacting the NHS ester of Cy5.5 with an amino-azide compound would yield an azide-functionalized Cy5.5 conjugate. cenmed.comwikipedia.org Another method involves synthesizing a Cy5.5 precursor with a handle that can be converted to an azide, such as a halide that undergoes nucleophilic substitution with sodium azide. macsenlab.comnih.govrsc.org

Azide-functionalized Cy5.5 has been used to label various biomolecules and materials containing alkyne or strained alkyne functionalities, enabling efficient and specific conjugation. broadpharm.combuffalo.eduresearchgate.netoup.com

Elaboration of Maleimide-Functionalized Cy5.5 Derivatives

Maleimide-functionalized Cy5.5 derivatives are specifically designed to react with free thiol groups, primarily found in cysteine residues of proteins. The reaction between maleimides and thiols forms a stable thioether bond. fishersci.cafishersci.cametabolomicsworkbench.orgepa.govuni.lu

The synthesis of maleimide-functionalized Cy5.5 typically involves reacting an amine-reactive form of Cy5.5 (like the NHS ester) with a linker molecule that contains both an amine and a maleimide group. nih.govacs.orgresearchgate.netrsc.org For instance, reacting Cy5.5-NHS ester with an amino-maleimide linker would result in a Cy5.5 molecule conjugated to a maleimide group. nih.govresearchgate.net Another strategy involves preparing an amine-modified Cy5 derivative and then reacting it with a heterobifunctional crosslinker containing an amine-reactive group and a maleimide. nih.govacs.org

Maleimide-functionalized Cy5.5 is widely used for site-specific labeling of proteins at cysteine residues, which can be naturally present or introduced via genetic modification or reduction of disulfide bonds. nih.govacs.orgnih.govresearchgate.net

Development of Amine-Functionalized Cy5.5 Derivatives

Amine-functionalized Cy5.5 derivatives are often synthesized as intermediates for further conjugation reactions. While the carboxylic acid of this compound can be directly coupled to amines using carbodiimide chemistry, introducing a distinct amine group at a different site or as the primary reactive handle provides more flexibility in labeling strategies.

One way to obtain an amine-functionalized Cy5 derivative from this compound is by reacting the activated carboxylic acid (e.g., NHS ester) with a diamine linker. By controlling the stoichiometry, it is possible to achieve asymmetric reaction, leaving one free amine group on the linker attached to the dye. nih.govacs.org Another approach could involve synthesizing a Cy5.5 precursor with a protected amine group, which is deprotected after the core dye synthesis. rsc.org

Amine-functionalized Cy5.5 can then be reacted with a variety of activated molecules, such as NHS esters, isothiocyanates, or epoxides, to form stable amide, thiourea, or ether linkages, respectively. This allows for conjugation to molecules containing carboxylic acids, amines, or hydroxyl groups. researchgate.net

Solution-Phase Chemistry Approaches for Tailored Cy5.5 Derivatives

Solution-phase chemistry is a fundamental approach for the synthesis and modification of Cy5.5 and its derivatives. This method allows for precise control over reaction conditions, enabling the creation of tailored Cy5.5 conjugates with specific properties. The synthesis of cyanine dyes, including Cy5.5, often involves the condensation of activated indolium or benzolium salts with polymethine linkers.

One common strategy for incorporating the carboxylic acid function into the Cy5.5 structure involves using a precursor indolium salt that already contains a carboxylic acid group or a protected form thereof. For instance, a carboxy-indolium precursor can be synthesized from an indolenine derivative and a bromoalkanoic acid, such as 6-bromohexanoic acid mdpi.comnih.gov. This precursor is then reacted with a suitable polymethine linker and another indolium salt to form the final Cy5.5 core structure bearing the carboxylic acid mdpi.com.

Functionalization of the this compound molecule typically involves activating the carboxylic acid group to facilitate its reaction with nucleophiles on target molecules, such as amines or hydroxyls. Common activation strategies in solution include the use of carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with N-hydroxysuccinimide (NHS) or sulfo-NHS nih.govresearchgate.net. This yields an NHS ester or sulfo-NHS ester derivative of Cy5.5, which is highly reactive towards primary amines under appropriate buffer conditions (e.g., phosphate (B84403) or borate (B1201080) buffer at slightly alkaline pH) nih.govmedchemexpress.comaatbio.com. The sulfo-NHS ester form offers enhanced water solubility due to the presence of sulfonate groups broadpharm.com.

Alternatively, the carboxylic acid can be converted to other reactive functionalities, such as maleimide, for conjugation to thiol groups spiedigitallibrary.orgaatbio.com. This often involves reacting this compound with a maleimide-containing linker using coupling reagents.

Research findings highlight the importance of solvent selection and reaction conditions in solution-phase synthesis and functionalization. For example, the synthesis of carboxy-indolium precursors has been tested in various solvents, with acetonitrile (B52724) showing favorable results in terms of yield and minimal side product formation acs.org. For conjugation reactions, organic co-solvents like DMSO are often necessary to dissolve the Cy5.5 dye before adding it to an aqueous solution of the biomolecule apexbt.comlumiprobe.com. The pH of the reaction buffer is also critical, particularly for amine conjugations, typically maintained between pH 7.2 and 8.5 for optimal efficiency nih.govmedchemexpress.comaatbio.com.

Polymer-Assisted Synthesis and Purification Techniques for this compound Derivatives

Polymer-assisted synthesis (PAS) and purification techniques offer advantages in the preparation and isolation of this compound derivatives and conjugates, particularly when dealing with complex molecules or aiming for improved yields and purity. While traditional solid-phase synthesis is widely used for peptides and oligonucleotides, soluble polymer supports can also be employed in liquid-phase organic synthesis (LPOS) for dye preparation.

One example of a polymer-assisted approach involves using poly(ethylene glycol) (PEG) as a soluble support for the synthesis of cyanine dyes researchgate.net. PEG-supported synthesis can simplify the characterization of intermediate products using techniques like NMR spectroscopy researchgate.net. This method has been explored for the preparation of water-soluble cyanine dyes researchgate.net.

Polymer-assisted purification techniques are particularly valuable for separating labeled products from excess free dye, reagents, and byproducts. Size exclusion chromatography (SEC), also known as gel filtration, is a common polymer-based method used for purifying Cy5.5 conjugates, especially dye-protein conjugates medchemexpress.commedchemexpress.com. Columns packed with porous polymer beads, such as Sephadex G-25, separate molecules based on size, allowing the larger dye-biomolecule conjugate to elute before smaller molecules like free dye reading.ac.ukmedchemexpress.commedchemexpress.com.

Another polymer-based purification method involves the use of dye removal columns, which can effectively separate conjugated Cy5.5 from unconjugated dye reading.ac.uk. These columns often utilize a matrix that retains the free dye while allowing the conjugate to pass through.

Polymer supports can also be integrated into solid-phase synthesis strategies for creating Cy5.5 conjugates. For instance, solid-phase peptide synthesis (SPPS) can be followed by on-resin labeling with Cy5.5 derivatives before cleavage from the resin nih.govnih.gov. This approach can be advantageous for peptide conjugates. Furthermore, solid-phase synthesis has been applied to the preparation of cyclic peptide-Cy5.5 conjugates, demonstrating improved yields and reduced synthesis times compared to solution-phase methods google.com.

Polymer-drug conjugates incorporating Cy5.5 as a diagnostic imaging agent are also synthesized, often involving the conjugation of activated Cy5.5 (e.g., NHS ester) to a functionalized polymer backbone researchgate.netnih.gov. Purification of these polymer conjugates can involve techniques like dialysis to remove unconjugated dye and reagents biorxiv.org.

Methodological Challenges in Synthesis and Post-Synthetic Purification of Cy5.5 Conjugates

Despite the established methodologies, the synthesis and post-synthetic purification of Cy5.5 conjugates present several challenges.

Synthesis Challenges:

Scale-up: Upscaling the synthesis of cyanine dyes, including this compound, can lead to increased side product formation, complicating purification acs.org.

Functional Group Compatibility: Introducing delicate functional groups required for conjugation can be challenging and may require modular synthesis approaches where these groups are introduced in the final steps acs.org.

Solubility: Cy5.5 carboxylic acid, particularly in its non-sulfonated form, has limited aqueous solubility, necessitating the use of organic co-solvents for conjugation reactions with biomolecules in aqueous buffers apexbt.com.

Reaction Efficiency: Achieving high labeling efficiency, especially when conjugating to biomolecules like proteins, requires careful optimization of dye-to-biomolecule molar ratios, concentration, pH, and reaction time medchemexpress.commedchemexpress.com. Impurities in the biomolecule sample can also reduce labeling efficiency aatbio.com.

Stability of Activated Dyes: Activated forms of Cy5.5, such as NHS esters, can be susceptible to hydrolysis, particularly in aqueous solutions, requiring fresh preparation and immediate use researchgate.net. Storage conditions are critical to maintain their reactivity medchemexpress.comaatbio.com.

Post-Synthetic Purification Challenges:

Separation of Product from Excess Dye: Removing unconjugated free dye from the labeled conjugate is crucial for accurate quantitative measurements and to avoid background signal in applications like imaging. Free dye can have similar chromatographic properties to the conjugate, making separation difficult researchgate.net.

Chromatographic Challenges: Cyanine dyes can exhibit irreversible adsorption onto classical silica (B1680970) gel chromatography columns, leading to product loss acs.org. While reversed-phase chromatography (e.g., C18) is often used and provides high purity, it can be expensive for large-scale purification acs.org. Preparative HPLC offers high purity but is limited in the amount of crude product that can be processed and can also suffer from irreversible dye adsorption acs.org.

Separation from Reaction Byproducts: Besides excess dye, reaction byproducts and hydrolyzed dye species must also be removed to obtain a pure conjugate.

Handling of Large Biomolecule Conjugates: Purifying conjugates involving large biomolecules like proteins or polymers requires techniques compatible with their size and stability, such as size exclusion chromatography reading.ac.ukmedchemexpress.commedchemexpress.com.

Yield and Recovery: Achieving high yields during both synthesis and purification can be challenging, particularly for multi-step synthesis and when working with small quantities of precious biomolecules.

Researchers continuously work on developing improved synthetic routes and purification strategies, including optimizing chromatographic conditions and exploring alternative purification methods, to overcome these challenges and obtain high-purity Cy5.5 conjugates for various applications acs.orgresearchgate.net.

Amine-Reactive Conjugation Protocols Utilizing NHS Ester Chemistry

One of the most prevalent methods for labeling biomolecules with this compound involves its activation to an N-hydroxysuccinimide (NHS) ester. Cy5.5-NHS ester is a highly reactive compound that readily forms stable amide bonds with primary aliphatic amine groups present on biomolecules such as peptides, proteins, and amine-modified nucleic acids. broadpharm.comapexbt.com This reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (7.5-8.5) to ensure the deprotonation of the amine groups, enhancing their nucleophilicity. researchgate.net The use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be necessary to dissolve the non-sulfonated Cy5.5-NHS ester. apexbt.comapexbt.com

The covalent attachment of Cy5.5 to peptides is a powerful approach for creating targeted probes for various applications, including in vivo imaging and drug delivery. Peptides containing lysine residues or an N-terminal amine group are ideal candidates for labeling with Cy5.5-NHS ester. The reaction involves incubating the peptide with the Cy5.5-NHS ester in a suitable buffer, followed by purification to remove the unconjugated dye. rsc.org

A typical protocol involves dissolving the peptide in a buffer such as sodium bicarbonate (pH 8.0), and then adding a solution of Cy5.5-NHS ester in an organic solvent. researchgate.net The molar ratio of dye to peptide is a critical parameter that needs to be optimized to achieve the desired degree of labeling without causing precipitation or loss of peptide activity. After the reaction, the labeled peptide is often purified using methods like high-performance liquid chromatography (HPLC) or gel filtration. researchgate.netrsc.org

Table 1: General Protocol for Peptide Labeling with Cy5.5-NHS Ester

| Step | Description | Key Parameters |

| 1. Peptide Preparation | Dissolve the peptide in an appropriate buffer. | Buffer: 0.1 M sodium bicarbonate, pH 8.0-8.5. |

| 2. Dye Preparation | Dissolve Cy5.5-NHS ester in anhydrous DMSO or DMF. | Prepare fresh solution immediately before use. |

| 3. Conjugation | Add the dye solution to the peptide solution. | Molar ratio of dye to peptide: 1.5:1 to 10:1 (to be optimized). |

| 4. Incubation | React for 1-2 hours at room temperature in the dark. | Gentle mixing is recommended. |

| 5. Quenching | Add a quenching reagent like ethanolamine (B43304) to stop the reaction. | Quenches unreacted NHS ester. |

| 6. Purification | Purify the conjugate using reverse-phase HPLC or gel filtration. | Removes unconjugated dye and byproducts. |

The labeling of proteins and antibodies with Cy5.5 is crucial for developing reagents for a range of immunological assays, including western blotting, ELISA, immunohistochemistry (IHC), and flow cytometry. abcam.comnovusbio.com The primary amine groups on lysine residues and the N-terminus of proteins are the main targets for Cy5.5-NHS ester conjugation. It is important that the protein solution is free from amine-containing buffers like Tris or glycine, which would compete with the protein for reaction with the dye. researchgate.net

Commercial kits are available that streamline the process of antibody conjugation to Cy5.5, often providing a one-step labeling procedure with high efficiency and 100% antibody recovery. abcam.combio-rad-antibodies.com These kits typically include a modifier to adjust the pH and a quencher to stop the reaction. The resulting Cy5.5-labeled antibodies can be used to detect specific targets with high sensitivity. For instance, Cy5-labeled antibodies have been utilized in fluorescence resonance energy transfer (FRET) systems for the detection of toxins and in multiplexed tissue imaging to profile immune cells. nih.govmdpi.com

Thiol-Mediated Coupling and Disulfide Bond Formation with Cy5.5 Derivatives

Thiol-reactive derivatives of Cy5.5, such as Cy5.5-maleimide, provide a means for site-specific conjugation to cysteine residues in proteins and peptides. researchgate.net This strategy is advantageous as cysteine is a less abundant amino acid, allowing for more controlled labeling. The maleimide group reacts with the sulfhydryl (thiol) group of cysteine via a Michael addition reaction, forming a stable thioether bond. uu.nl This reaction is most efficient at a pH range of 6.5-7.5. uu.nl

Prior to conjugation, it is often necessary to reduce disulfide bonds within the protein to generate free thiol groups. This can be achieved using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). researchgate.net Following reduction, the excess reducing agent must be removed before adding the maleimide-functionalized dye. The kinetics of the maleimide-thiol conjugation can be quite rapid, with reactions often reaching completion within a few hours at room temperature. uu.nl

An alternative thiol-mediated strategy involves the formation of a disulfide bond. This can be achieved by reacting a thiol-containing biomolecule with a pyridyl disulfide derivative of Cy5.5. This results in a disulfide linkage that is cleavable under reducing conditions, a property that can be exploited for drug delivery applications where the release of the payload is desired within the reducing environment of the cell. nih.gov

Advanced Click Chemistry Approaches for Cy5.5 Integration (Copper-Catalyzed and Strain-Promoted Azide-Alkyne Cycloaddition)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility. interchim.frnih.gov This reaction involves the formation of a stable triazole ring from an azide and a terminal alkyne. For Cy5.5 conjugation, either the dye or the biomolecule can be functionalized with an azide or an alkyne group. For example, a protein modified with an alkyne group can be reacted with Cy5.5-azide in the presence of a copper(I) catalyst to yield the fluorescently labeled protein. lumiprobe.com This method has been used to label a variety of biomolecules, including proteins and peptides, for applications in activity-based protein profiling. nih.gov

To circumvent the potential toxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. magtech.com.cnnih.gov SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst. nih.gov This has enabled the labeling of biomolecules in live cells. For instance, a nanobody functionalized with a p-azido-L-phenylalanine (pAzF) residue can be site-specifically labeled with Cy5-DBCO for super-resolution imaging. nih.gov

Table 2: Comparison of CuAAC and SPAAC for Cy5.5 Conjugation

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper (I) | None |

| Reactants | Terminal alkyne and azide | Strained cyclooctyne (e.g., DBCO) and azide |

| Reaction Speed | Very fast with catalyst | Generally slower than CuAAC, but still rapid |

| Biocompatibility | Potential cytotoxicity from copper | Highly biocompatible, suitable for live-cell labeling |

| Example Application | Labeling of purified proteins for proteomic analysis nih.gov | Live-cell imaging and super-resolution microscopy nih.gov |

Site-Specific Conjugation to Nucleic Acids and Aptamers

The labeling of nucleic acids and aptamers with Cy5.5 is essential for their use as probes in various molecular biology techniques and for targeted imaging. A common method for labeling synthetic oligonucleotides is to incorporate an amine modification during synthesis, which can then be reacted with Cy5.5-NHS ester post-synthetically. biosyn.comgenelink.com This allows for the placement of the dye at the 5' or 3' end, or at an internal position.

Aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets, can be conjugated to Cy5.5 for applications in cancer cell detection and in vivo imaging. nih.govnih.gov For example, the aptamer AS1411 conjugated to Cy5 has been used for targeted imaging of tumors. nih.gov In another study, a Cy5-labeled DNA aptamer was developed to non-invasively image CAR-T cells in vivo, providing a tool to monitor their biodistribution and therapeutic efficacy. nih.gov

Integration of Cy5.5 with Nanomaterials and Nanoparticles for Enhanced Functionality

The conjugation of Cy5.5 to nanomaterials and nanoparticles has led to the development of advanced probes with enhanced properties for in vivo imaging and theranostics. nih.govmdpi.com The high surface area-to-volume ratio of nanoparticles allows for the attachment of multiple Cy5.5 molecules, leading to brighter probes. Furthermore, the nanoparticles themselves can provide additional functionalities, such as magnetic properties for MRI. researchgate.net

Iron oxide nanoparticles are a popular choice for creating multimodal imaging agents. For example, Fe3O4 nanoparticles have been conjugated with Cy5.5 and the antibody trastuzumab to create a probe for targeted fluorescence and magnetic resonance imaging of breast cancer cells. researchgate.net These nanoparticles were found to have a diameter of approximately 93.72 nm. In another approach, thermally cross-linked superparamagnetic iron oxide nanoparticles (TCL-SPION) labeled with Cy5.5 have been used for in vivo optical imaging, and their biodistribution has been studied in mice. nih.gov

Silica nanoparticles also serve as a versatile platform for encapsulating or conjugating Cy5.5. mdpi.com By controlling the silica shell thickness around an iron oxide core, the fluorescence quenching effect of the iron oxide can be modulated. mdpi.com Mesoporous silica nanoparticles functionalized with Cy5 and a targeting ligand have been developed for targeted drug delivery and imaging. mdpi.com

Table 3: Examples of Cy5.5-Conjugated Nanoparticles

| Nanoparticle Type | Core Material | Targeting Moiety | Application | Reference |

| Magnetic Nanoparticles | Fe3O4 | Trastuzumab | Dual-modal (MRI/Fluorescence) imaging of breast cancer | researchgate.net |

| Superparamagnetic Iron Oxide Nanoparticles | Iron Oxide | None | In vivo optical imaging and biodistribution studies | nih.gov |

| Core-Shell Nanoparticles | Iron Oxide Core, Silica Shell | None | Multimodal (MRI/Fluorescence) imaging | mdpi.com |

| Oleyl-Chitosan Nanoparticles | SPION | None (EPR effect) | Dual-modal (MRI/Fluorescence) imaging of tumors | nih.gov |

| Hyaluronic Acid Nanoparticles | Hyaluronic Acid | None (CD44 targeting) | In vivo biodistribution studies for cancer therapy | researchgate.net |

Surface Functionalization of Polymeric Nanoparticles (e.g., PLGA)

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are widely utilized as delivery vehicles due to their biocompatibility and biodegradability. nih.gov Their surfaces can be functionalized to attach targeting ligands and imaging agents like this compound. The surface modification of PLGA nanoparticles is a key strategy to enhance their performance in biological systems. nih.gov

One common method involves the use of polymers with amine groups, which can then be conjugated to the carboxylic acid of this compound. For instance, PLGA nanoparticles can be coated with positively charged polymers or lipids that expose amine functionalities. The carboxyl group of this compound is activated, typically using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS), to form a reactive NHS ester. This ester then readily reacts with the primary amines on the nanoparticle surface to form a stable amide linkage.

In a specific study, fluorescent PLGA nanocapsules (NCs) were fabricated using a PLGA-Cy5 conjugate. nih.gov For negatively charged NCs (Cy5/PLGA-), a pre-synthesized PLGA-Cy5 polymer was mixed with pristine PLGA. nih.gov For positively charged NCs (Cy5/PLGA+), the PLGA-Cy5 was combined with a PLGA-Eudragit® RL conjugate. nih.gov This demonstrates the versatility of incorporating Cy5 into the nanoparticle structure to control surface properties.

Table 1: Properties of Surface-Functionalized PLGA Nanocapsules

| Nanocapsule Type | Mean Diameter (nm) | Polydispersity Index | Zeta Potential (mV) |

| Cy5/PLGA- | ~250 | ~0.2 | -26 |

| Cy5/PLGA+ | ~250 | ~0.2 | +7 |

Data sourced from a study on fluorescent PLGA nanocarriers. nih.gov

This surface functionalization allows for the creation of probes where the nanoparticle serves as a carrier, and the Cy5.5 provides the near-infrared (NIR) signal for imaging. The properties of these nanoparticles, such as size and surface charge, can be carefully controlled during formulation. nih.gov

Encapsulation and Covalent Attachment to Inorganic Nanoparticles (e.g., Silica, Iron Oxide)

Inorganic nanoparticles, such as silica and iron oxide, offer robust platforms for the development of imaging probes. Their stable core and versatile surface chemistry allow for both the encapsulation and covalent attachment of fluorophores like this compound.

Silica Nanoparticles (SNPs):

The encapsulation of cyanine dyes within a silica matrix is a strategy to enhance their photophysical properties. uniupo.it The rigid silica environment can limit the conformational freedom of the dye, potentially increasing its quantum yield and protecting it from environmental quenching. uniupo.itnih.gov

One method for creating fluorescent silica nanoparticles involves the co-polymerization of tetraethoxysilane (TEOS) with a cyanine dye that has been pre-modified with an alkoxysilane group, such as aminopropyltriethoxysilane (APTS). uniupo.it The carboxylic acid of this compound can be conjugated to the amine of APTS, and the resulting conjugate can then be incorporated into the silica particle during its synthesis. Studies have shown that dye molecules are often located near or on the surface of the initial silica core, which can be further coated with additional silica layers to improve stability. osti.govresearchgate.netuark.edu This encapsulation has been reported to significantly protect the dye from photobleaching compared to the free dye. nih.gov

Iron Oxide Nanoparticles:

Superparamagnetic iron oxide (SPIO) nanoparticles are valuable as contrast agents for magnetic resonance imaging (MRI). To create multimodal imaging agents, these nanoparticles can be functionalized with fluorescent dyes like Cy5.5. In one approach, aminated cross-linked iron oxide (CLIO) nanoparticles were used. nih.gov The amino groups on the dextran (B179266) coating of the nanoparticle were first reacted with a linker and a peptide (R4, an arginine tetramer), and then the N-hydroxysuccinimidyl (NHS) ester of Cy5.5 was used to attach the dye to the peptide. nih.gov This process resulted in a nanoparticle with both MRI and optical imaging capabilities.

Another strategy involves the non-covalent assembly of Cy5.5-labeled iron oxide nanoparticles with other materials like graphene oxide. researchgate.net In such constructs, the fluorescence of Cy5.5 can be quenched by the graphene oxide, a phenomenon that can be exploited for "turn-on" sensing applications. researchgate.net The quenching is highly dependent on the close proximity of the dye to the iron oxide core or other quenching materials. nih.gov

Table 2: Characteristics of a Cy5.5-Functionalized Iron Oxide Nanoparticle

| Property | Value |

| Nanoparticle Type | Cy5.5-R4-SC-CLIO |

| Size (Laser Light Scattering) | 62 ± 7 nm |

| Cy5.5 Fluorophores per Nanoparticle | 1.79 |

| R1 Relaxivity | 29.9 s⁻¹mM⁻¹ |

| R2 Relaxivity | 92.5 s⁻¹mM⁻¹ |

Data sourced from a study on Cy5.5-Arg-Arg-Arg-Arg-crosslinked iron oxide nanoparticles. nih.gov

Active Loading and Encapsulation in Liposomal Systems

Liposomes are vesicular structures composed of lipid bilayers that are widely used in drug delivery. While passive encapsulation of fluorescent dyes often results in low efficiency, active loading methods can achieve near-100% encapsulation. rsc.org

A recently developed active loading strategy for Cy5.5 derivatives utilizes a trapping agent within the liposome (B1194612). rsc.org In this method, liposomes are prepared with an intra-liposomal solution containing a trapping agent, such as ammonium (B1175870) sucrose (B13894) octasulfate (ASO). rsc.orgresearchgate.net An ion gradient is established across the liposomal membrane. When the external medium containing the this compound is introduced, the dye, being a weak acid, can cross the lipid bilayer in its neutral, protonated state. Once inside the liposome, the higher internal pH causes the carboxylic acid to deprotonate, trapping the charged Cy5.5 molecule. The ASO then facilitates the formation of nanoprecipitates of the dye inside the liposome, as confirmed by cryogenic electron microscopy. rsc.orgresearchgate.net

This active loading leads to very high concentrations of the dye within the liposome, resulting in significant fluorescence self-quenching. rsc.org This quenching is advantageous for creating "activatable" probes. The fluorescence is "off" when the dye is encapsulated and becomes "on" when the liposome is disrupted and releases its contents, leading to a de-quenching and a strong fluorescence signal. rsc.orgrsc.orgresearchgate.net This approach provides a high signal-to-noise ratio, which is highly desirable for in vivo imaging. researchgate.net

Table 3: Fluorescence Quenching and Enhancement in Actively Loaded Liposomes

| Dye Derivative | Encapsulation Efficiency | Fluorescence Enhancement upon Release |

| Cy5.5 acid | ~100% | 60- to 100-fold |

| Cy5.5 amine | ~100% | 60- to 100-fold |

Data sourced from a study on active loading of cyanine 5.5 derivatives into liposomes. rsc.org

Effects of Bioconjugation on Probe Integrity, Performance, and Stability

The process of conjugating a fluorophore like this compound to a nanoparticle or biomolecule can significantly alter the properties of both the dye and the carrier molecule. nih.gov These effects must be carefully considered during probe design to ensure optimal performance.

Probe Integrity and Stability: The covalent linkage of Cy5.5 to a nanoparticle generally enhances the dye's stability. For instance, encapsulation within a silica matrix protects the dye from photobleaching and environmental factors. nih.gov Similarly, conjugation to PLGA nanoparticles can shield the dye. However, the conjugation chemistry itself must be robust. The stability of Cy5.5 has been shown to be compatible with various chemical treatments, including those used in solid-phase peptide synthesis (SPPS), indicating its suitability for complex bioconjugations. nih.gov

Performance (Fluorescence Properties): Bioconjugation can have a profound impact on the photophysical properties of Cy5.5.

Quenching: High labeling densities on a single molecule or nanoparticle can lead to self-quenching, where adjacent dye molecules interact and dissipate energy non-radiatively. nih.gov This is the principle behind the actively loaded liposomal probes. rsc.org Quenching can also occur due to interactions with the nanoparticle material itself, such as the FRET effect observed when Cy5 is grafted close to an iron oxide surface. nih.gov

Enhancement: In some cases, conjugation can enhance fluorescence. When Cy5.5-NHS was coupled to a peptide-NODAGA construct, the fluorescence quantum yield increased significantly, which was attributed to the improved water solubility of the dye in the conjugated form. mdpi.com

Spectral Shifts: While the absorbance spectrum of Cy5.5 may not change significantly upon conjugation, the local environment can influence its fluorescence emission. mdpi.com

The nature of the fluorophore itself also impacts the in vivo properties of the bioconjugate. nih.gov The charge and hydrophobicity of the dye can affect the pharmacokinetic and tumor-targeting properties of the final probe. nih.govresearchgate.net For example, highly anionic conjugates may exhibit higher non-specific uptake in certain tissues compared to zwitterionic dye conjugates. nih.gov

Methodologies for Characterization and Purification of Cy5.5 Bioconjugates

After synthesis, rigorous purification and characterization are essential to ensure the quality and performance of Cy5.5 bioconjugates.

Purification: The primary goal of purification is to remove any unreacted free dye from the final conjugate solution, as this can interfere with subsequent applications and quantitative analysis. jenabioscience.com

Size Exclusion Chromatography (SEC): This is a common method for separating the larger bioconjugate from the smaller, free dye molecules. Columns like Sephadex G-25 are frequently used. jenabioscience.commedchemexpress.com

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for purifying and analyzing dye-peptide or other small molecule conjugates. nih.gov It provides high-resolution separation and allows for the isolation of pure products. nih.gov

Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can be used to purify dye-PNA (peptide nucleic acid) or dye-protein conjugates. nih.gov The difference in size and charge between the conjugate and the free dye allows for their separation on the gel. nih.gov The fluorescent band corresponding to the conjugate can then be excised for extraction. nih.gov

Affinity Purification: For conjugates involving tagged proteins (e.g., His-tag), affinity chromatography can be employed as a purification step to separate the labeled protein from unreacted components. researchgate.net

Characterization:

Spectroscopy: UV-Vis absorption and fluorescence spectroscopy are fundamental for confirming the presence of the dye and characterizing its spectral properties post-conjugation. osti.gov These methods are used to determine the degree of labeling (DOL), which is the average number of dye molecules per carrier molecule. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact mass of the synthesized conjugate, verifying that the desired modification has occurred. nih.gov

Dynamic Light Scattering (DLS) and Electron Microscopy: For nanoparticle conjugates, DLS is used to determine the hydrodynamic size and size distribution, while transmission or scanning electron microscopy (TEM/SEM) provides information on morphology and core size. nih.govnih.gov

Zeta Potential Measurement: This technique is used to determine the surface charge of nanoparticle conjugates, which is a critical parameter for their stability and interaction with biological systems. nih.gov

Functional Assays: To ensure that the conjugation has not compromised the function of the targeting moiety (e.g., an antibody or peptide), binding affinity assays, such as surface plasmon resonance (SPR) or cell-based binding assays, are performed. mdpi.com

Advanced Applications of Cy5.5 Cooh in Molecular Imaging and Biosensing

Fluorescence-Based Molecular Imaging Modalities Utilizing Cy5.5-COOH

The unique characteristics of this compound have led to its widespread use in various fluorescence-based imaging modalities, enabling detailed visualization of biological processes at both the macroscopic and microscopic levels.

Deep Tissue Imaging Capabilities within the Near-Infrared Biological Window

The near-infrared (NIR) region of the electromagnetic spectrum, particularly the first biological window (NIR-I, 700-1000 nm), offers a significant advantage for in vivo imaging due to reduced light scattering and absorption by biological tissues such as hemoglobin and water. nih.gov This results in deeper photon penetration and lower tissue autofluorescence, leading to improved signal-to-background ratios for deep tissue imaging. nih.govrsc.org Cy5.5, with its emission peak squarely within this window, is an ideal fluorophore for such applications.

Researchers have successfully utilized Cy5.5-labeled probes for non-invasive imaging in small animal models. For instance, Cy5.5 conjugated to nanoparticles has been used for in vivo biodistribution studies and to visualize tumor accumulation in mouse models. researchgate.netresearchgate.net In one study, a Cy5.5-labeled peptide probe, Cy5.5-GX1, demonstrated rapid tumor targeting and high tumor-to-background contrast in a glioblastoma xenograft model, highlighting its potential for imaging tumor vasculature. nih.gov The ability to generate signals that can penetrate deep into tissues makes Cy5.5-based probes valuable tools for early cancer detection and monitoring therapeutic responses in preclinical research. nih.gov

High-Resolution Fluorescence Microscopy Techniques (Confocal, Super-Resolution)

Beyond whole-body imaging, Cy5.5 and its derivatives are instrumental in high-resolution fluorescence microscopy techniques. In confocal microscopy, Cy5.5-labeled probes have been employed to visualize cellular and subcellular structures with high specificity. For example, a Cy5-labeled activity-based probe was used to visualize cathepsins within the lysosomes of live cells. stanford.edu Similarly, Cy5-labeled probes have been developed to selectively detect Fibroblast Activation Protein (FAP) in a cellular context, with imaging confirming the specific binding of the probe. nih.govresearchgate.net

The application of cyanine (B1664457) dyes like Cy5 extends to super-resolution microscopy, which overcomes the diffraction limit of light to achieve nanoscale resolution. The reversible quenching of Cy5 by phosphines like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) has been exploited for super-resolution imaging. nih.gov This process involves the formation of a non-fluorescent adduct that can be reversed by UV light, allowing for the sequential activation and localization of single molecules. nih.gov Furthermore, the photophysical properties of Cy5 derivatives have been studied in the context of STED (Stimulated Emission Depletion) microscopy, another super-resolution technique. researchgate.net

Applications in Flow Cytometry for Cellular Analysis

Flow cytometry is a powerful technique for the high-throughput analysis of single cells in a population. Cy5.5-labeled reagents are frequently used in this application for the detection and quantification of specific cell surface or intracellular markers. For example, flow cytometry has been used to demonstrate the dose-dependent binding of a Cy5.5-conjugated peptide (Cy5.5-GX1) to glioma cells. nih.gov In another study, the binding affinity and non-specific uptake of antibody-Cy5 conjugates were assessed in different cell lines using flow cytometry to measure the mean fluorescence intensity. nih.gov The bright fluorescence and distinct spectral properties of Cy5.5 allow for its effective use in multicolor flow cytometry experiments, enabling complex cellular analysis. researchgate.net

Rational Design and Engineering of Activatable Fluorescence Probes

A significant advancement in molecular imaging is the development of "smart" or activatable probes. escholarship.orgnih.gov These probes are designed to be in a quenched or "off" state until they interact with a specific biological target, such as an enzyme, at which point they become fluorescent or "on". escholarship.org This mechanism dramatically improves the signal-to-noise ratio by minimizing background fluorescence from non-target areas. escholarship.org this compound is a common scaffold for creating such probes.

Development of Enzyme-Responsive Probes (e.g., for Protease, FAP-α, Caspase-3/7, Cathepsin Activity)

The activity of specific enzymes is often dysregulated in diseases like cancer, making them excellent targets for diagnostic probes. nih.gov Activatable probes utilizing Cy5.5 have been designed to report on the activity of several key proteases.

Fibroblast Activation Protein-α (FAP-α): FAP-α is a serine protease highly expressed in the stroma of many cancers. nih.gov Researchers have developed activatable probes for FAP-α by linking Cy5.5 to a quencher molecule (like QSY21) via a FAP-α-specific peptide substrate. nih.govnih.gov In the intact probe, the fluorescence of Cy5.5 is quenched due to Fluorescence Resonance Energy Transfer (FRET). nih.gov Upon cleavage of the peptide by FAP-α, the Cy5.5 and quencher are separated, restoring fluorescence. nih.govnih.gov One such probe, ANPFAP, showed a 12-fold increase in fluorescence intensity within an hour of incubation with FAP-α and demonstrated specific tumor imaging in FAP-positive tumor models. nih.gov

Caspase-3/7: Caspases are key mediators of apoptosis (programmed cell death). Activatable probes for caspase-3/7 often use a peptide sequence like DEVD, which is specifically recognized and cleaved by these enzymes. nih.gov A probe designed for caspase-3 involved a Cy5.5 fluorophore and a quencher, which showed an 8-fold increase in fluorescence in apoptotic cells compared to untreated cells. nih.gov Another design utilized the self-assembly of fragments after caspase-3/7 cleavage of a DEVD peptide, leading to enhanced retention and imaging of a cyanine dye in tumors. nih.gov

Cathepsins: Cysteine cathepsins are proteases that are often upregulated in tumors and are involved in cancer progression and invasion. nih.govnih.gov Activatable probes have been developed to target pan-cathepsin activity. semanticscholar.org One such probe, LUM015, consists of a Cy5 fluorophore and a QSY21 quencher linked by a peptide that can be cleaved by various cathepsins (B, L, S, and K). nih.govcancer.gov This cleavage releases the quencher and activates the Cy5 fluorescence. nih.gov Another approach involves quenched activity-based probes (qABPs) that covalently bind to active cysteine cathepsins, leading to the release of a quencher and subsequent fluorescence. stanford.edunih.gov

| Enzyme Target | Probe Design Principle | Key Components | Activation Mechanism | Ref. |

| FAP-α | FRET-based activatable probe | Cy5.5, QSY21 quencher, FAP-α specific peptide | Enzymatic cleavage of peptide separates dye and quencher, restoring fluorescence. | nih.govnih.gov |

| Caspase-3/7 | Enzyme-cleavable linker | Cyanine dye, quencher, DEVD peptide sequence | Cleavage of DEVD by caspase-3/7 leads to fluorescence activation or self-assembly of fluorescent fragments. | nih.govnih.gov |

| Cathepsins | FRET-based or activity-based probe | Cy5, QSY21 quencher, pan-cathepsin cleavable peptide or phenoxymethyl (B101242) ketone electrophile | Enzymatic cleavage releases quencher, or covalent binding to active enzyme releases quencher, leading to fluorescence. | stanford.edunih.gov |

Exploitation of Self-Quenching Mechanisms for Signal Enhancement

One strategy involves attaching multiple Cy5.5 dyes to a macromolecular backbone, such as poly-L-lysine. scispace.com At high densities, the dyes self-quench. When the backbone is degraded by target enzymes (e.g., proteases in the lysosome), the individual dye molecules are released, leading to a significant increase in fluorescence. scispace.com

Mechanisms of Substrate-Specific Cleavage and Fluorophore Release

A key strategy in designing "smart" or "activatable" fluorescent probes is to quench the fluorescence of Cy5.5 and restore it only in the presence of a specific substrate. This "off-on" switching mechanism is typically achieved by conjugating a recognition moiety to the Cy5.5 core that also acts as a fluorescence quencher. The interaction with the target substrate cleaves this moiety, releasing the fluorophore and restoring its emission.

One common mechanism involves the use of a recognition site that is susceptible to cleavage by a specific analyte, such as a reactive oxygen species (ROS). For instance, probes for hydrogen peroxide (H₂O₂) have been designed using a phenylboronic acid pinacol (B44631) ester as the sensing unit attached to a cyanine skeleton. rsc.org In the presence of H₂O₂, the boronate ester is oxidized and cleaved, which liberates the cyanine fluorophore from its quencher, leading to a significant increase in fluorescence intensity. rsc.org This process allows for the sensitive and selective detection of the target substrate. rsc.org

Similarly, probes for peroxynitrite (ONOO⁻) can be constructed based on the oxidative cleavage of a specific chemical bond. nih.gov For example, the C=C double bond in certain hemicyanine dyes is a reliable recognition site for ONOO⁻. nih.gov The oxidative cleavage of this bond by peroxynitrite results in the formation of an aldehyde product with different, often enhanced, fluorescence properties. nih.gov Another approach for peroxynitrite detection involves using a boronate-based trigger. A benzyl (B1604629) boronate group installed on a cyanine dye can be fused by peroxynitrite, turning on the fluorescence and enabling sensitive detection. nih.gov These cleavage-based mechanisms are fundamental for creating highly specific probes that can visualize molecular activities in complex biological environments. rsc.orgnih.gov

Development of Ratiometric Fluorescence Probes for Quantitative Biosensing

While activatable probes provide qualitative information about the presence of a biomarker, ratiometric probes offer a more robust method for quantitative analysis. By measuring the ratio of fluorescence intensities at two different wavelengths, these probes can correct for variations in probe concentration, excitation light intensity, and environmental factors, leading to more accurate measurements.

Dual-emission ratiometric probes are often designed based on the principle of Förster Resonance Energy Transfer (FRET). nih.gov In a typical FRET-based probe, two fluorophores, a donor and an acceptor, are linked together. When the donor is excited, it can transfer its energy non-radiatively to the acceptor if they are in close proximity, causing the acceptor to fluoresce. The target analyte disrupts this process, changing the distance or orientation between the fluorophores and thus altering the FRET efficiency. This results in a simultaneous decrease in the acceptor's emission and an increase in the donor's emission.

A FRET-based ratiometric probe for peroxynitrite was developed using Cyanine 3 (Cy3) as the donor and Cyanine 5 (Cy5) as the acceptor. nih.gov In its initial state, excitation of Cy3 leads to efficient energy transfer and strong emission from Cy5. nih.gov Upon reaction with peroxynitrite, the linker between the dyes is cleaved, separating the FRET pair. nih.gov This separation abolishes FRET, leading to the recovery of Cy3 fluorescence and a decrease in Cy5 fluorescence. nih.gov The ratio of the emission intensities of Cy3 and Cy5 provides a quantitative measure of peroxynitrite concentration, with one reported probe achieving a 324-fold increase in the fluorescence intensity ratio. nih.gov This dual-emission system provides a built-in internal reference, enhancing the accuracy of quantitative biosensing. nih.gov

Ratiometric probes utilizing cyanine dyes like Cy5.5 have been successfully applied to detect various biologically important biomarkers.

Hydrogen Peroxide (H₂O₂): Probes for H₂O₂ have been developed that exhibit high selectivity and sensitivity, with detection limits in the nanomolar range. rsc.orgnih.gov These probes often work via an oxidative cleavage mechanism that triggers a change in fluorescence. rsc.org They have been used to visualize both exogenous and endogenous H₂O₂ in living cells and even in whole organisms like zebrafish, demonstrating their utility in studying oxidative stress-related biological processes. nih.gov

pH: Ratiometric pH probes are crucial for monitoring biological processes that involve pH changes, such as endosomal trafficking of drug delivery systems. nih.gov A probe was developed using a pH-sensitive fluorophore (fluorescein, FAM) and a pH-invariant reference dye (Cy5) on an RNA-based scaffold. nih.gov In acidic environments like the endosome, the fluorescence of FAM is quenched, while the Cy5 signal remains constant. nih.gov As the probe escapes the endosome and enters the more neutral pH of the cytoplasm, the FAM fluorescence is restored. nih.gov The ratio of FAM to Cy5 fluorescence provides a quantitative measure of the local pH, allowing for real-time tracking of intracellular delivery. nih.gov This particular probe exhibited a 48.9-fold enhancement in FAM fluorescence when moving from pH 4.5 to 8.0. nih.gov

Peroxynitrite (ONOO⁻): Highly sensitive ratiometric probes for peroxynitrite have been created, some with detection limits as low as 0.65 nM. nih.gov These probes can utilize FRET mechanisms, as described with the Cy3-Cy5 dyad, or other chemical reactions that induce a ratiometric shift. nih.gov Such probes have been applied to visualize peroxynitrite in mouse models of diseases like hepatotoxicity and stroke, highlighting their potential for investigating the role of nitrative stress in pathology. nih.govnih.gov

Targeted Imaging and Theranostic Concepts in Preclinical Research

The carboxylic acid functional group on this compound is readily activated, often by converting it to an N-hydroxysuccinimide (NHS) ester, for stable amide bond formation with amine groups on proteins, peptides, and other ligands. nih.govlumiprobe.com This conjugation capability allows for the creation of targeted imaging agents that can specifically bind to biomarkers overexpressed in diseases like cancer.

By conjugating Cy5.5 to specific targeting moieties, researchers can develop probes that accumulate at disease sites, enabling high-contrast in vivo imaging.

Integrins: Integrin αvβ3 is highly expressed on tumor cells and angiogenic endothelial cells. Cyclic Arg-Gly-Asp (RGD) peptides are known to bind to this integrin with high affinity. researchgate.net Cy5.5 has been conjugated to RGD peptides to create probes for non-invasively imaging integrin expression in preclinical tumor models, such as glioblastoma. researchgate.net These probes have been used for fluorescence imaging to monitor tumor dynamics. researchgate.net

HER2: The human epidermal growth factor receptor 2 (HER2) is overexpressed in certain types of breast cancer. nih.gov The monoclonal antibody Trastuzumab (Herceptin®) targets HER2. nih.gov Cy5.5 has been conjugated to Trastuzumab to create Cy5.5-Trastuzumab, an optical imaging probe. nih.govnih.gov Studies in mice with HER2-positive tumors showed significantly higher fluorescence accumulation in the tumors compared to HER2-negative tumors, demonstrating the probe's specificity. nih.govresearchgate.net

EGFR: The epidermal growth factor receptor (EGFR) is another important cancer biomarker. nih.govnih.gov Probes have been developed by conjugating Cy5.5 to ligands that target EGFR, such as the epidermal growth factor (EGF) protein itself or smaller targeting proteins like Affibody molecules. nih.govnih.gov An EGF-Cy5.5 probe was shown to specifically bind to and accumulate in EGFR-positive tumors in mice, and this binding could be blocked by a competing anti-EGFR antibody. nih.gov Similarly, a Cy5.5-labeled anti-EGFR Affibody molecule demonstrated rapid tumor targeting and good tumor-to-tissue contrast. nih.gov

Nucleolin: Nucleolin is a protein that is overexpressed on the surface of cancer cells and is a target for drug delivery and imaging. snmjournals.org Aptamers, which are short single-stranded DNA or RNA molecules, can act as targeting ligands. The AS1411 aptamer specifically targets nucleolin. snmjournals.org Multimodal nanoparticle probes have been developed that incorporate a fluorescent dye and are functionalized with the AS1411 aptamer for targeted imaging of cancer cells expressing nucleolin. snmjournals.org

Endoglin (CD105): Endoglin is highly expressed on angiogenic endothelial cells, making it an excellent target for imaging tumor vasculature. nih.govmdpi.commdpi.com The antibody TRC105 targets endoglin. nih.gov While direct Cy5.5 conjugation examples are part of broader imaging strategies, the principle involves using such antibodies conjugated to imaging agents (like near-infrared dyes) to visualize tumor angiogenesis. nih.govmdpi.com

This compound-derived targeted probes are powerful tools in preclinical research for non-invasively monitoring disease processes in living animals.

Tumor Imaging: Cy5.5-labeled probes targeting receptors like HER2 and EGFR have been extensively used to visualize tumors in mouse xenograft models. nih.govnih.govnih.gov For example, after intravenous injection of Cy5.5-Trastuzumab into mice bearing HER2-overexpressing tumors, a high fluorescence signal was observed specifically in the tumor region. nih.gov Similarly, probes like Cy5.5-labeled factor VIIa, which targets Tissue Factor (TF) expressed on tumor vasculature, have been used to image various cancer xenografts, including glioma and pancreatic cancer, with the signal persisting for several days. nih.gov This allows for longitudinal studies of tumor growth and response to therapy. nih.govnih.gov

Angiogenesis: Angiogenesis, the formation of new blood vessels, is a hallmark of cancer. Probes targeting markers of angiogenesis, such as integrin αvβ3 and endoglin (CD105), are used to visualize this process. researchgate.netmdpi.com RGD-Cy5.5 probes have been used to image integrin expression in brain tumor xenografts, providing a way to assess the tumor neovasculature. researchgate.net Dual-mode probes, combining Cy5.5 fluorescence with ultrasound microbubbles and targeted with RGD peptides, have also been developed to image tumor angiogenesis, demonstrating high accumulation in tumor areas. scienceopen.com These imaging techniques provide valuable insights into the molecular underpinnings of tumor progression and can be used to evaluate the efficacy of anti-angiogenic therapies. nih.gov

Dynamics of Biological Processes and Material Tracking

The carboxylic acid derivative of the cyanine dye, this compound, is a near-infrared (NIR) fluorescent probe extensively utilized in biomedical research. medchemexpress.comlifetein.com Its excellent spectral properties, such as high sensitivity, stability, and emission in the NIR spectrum (excitation ~650 nm, emission ~710 nm), make it an ideal tool for deep-tissue bioimaging with minimal background fluorescence. medchemexpress.commedchemexpress.com The carboxylic acid group allows for its covalent conjugation to a wide array of molecules, including peptides, proteins, and polymers, enabling the tracking of complex biological events and materials in vitro and in vivo. lifetein.comnih.gov

Investigation of Cellular Uptake and Intracellular Localization

Understanding how therapeutic or diagnostic agents enter cells and where they accumulate is fundamental to their design. This compound serves as a powerful fluorescent label to visualize and quantify these processes.

Research has shown that the cellular uptake of Cy5.5-labeled materials is a dynamic process influenced by the carrier's properties. For instance, when conjugated to chitosan-carboxymethyl dextran (B179266) nanoparticles, Cy5.5 enabled the visualization of nanoparticle uptake in human retinoblastoma (Y79) cells, with the red fluorescence signal localizing primarily in the cytoplasm. nih.gov Flow cytometry further quantified this uptake, demonstrating that the nanoparticle formulation significantly influences internalization efficiency. nih.gov

The mechanism of entry is often endocytosis, as evidenced by studies where Cy5.5-labeled agents are found within specific organelles. In a study using a Cy5-labeled peptide, confocal microscopy revealed that the conjugate formed distinct structures inside cells that colocalized with lysosomal markers, indicating uptake via the endocytic pathway. nih.gov Similarly, other research has shown that the choice of the cyanine dye itself can dictate the intracellular destination; Cy5-labeled polymers were observed to traffic to mitochondria, whereas their sulfonated sulfoCy5 counterparts were directed to lysosomes. nih.govmonash.edu This highlights the critical role that the physicochemical properties of the label can play in the biological processing of the conjugate. monash.edu

The uptake kinetics can also be monitored over time. In one study, the fluorescence of Cy5.5-loaded liposomes was observed to increase and plateau after nine hours of incubation with lung cancer cells, providing a temporal profile of their uptake and subsequent processing within the cell. rsc.org

Analysis of Biodistribution and Pharmacokinetics in Preclinical Animal Models

Tracking the journey of a substance through a living organism is crucial for preclinical evaluation. By labeling molecules or nanoparticles with this compound, researchers can non-invasively monitor their distribution, accumulation, and clearance over time using in vivo imaging systems (IVIS). nih.govkoreamed.org

Studies comparing free Cy5.5 dye with Cy5.5-labeled nanoparticles have shown that conjugation dramatically alters the pharmacokinetic profile. nih.govkoreamed.org Free Cy5.5 dye is typically distributed to various organs and eliminated rapidly, within hours. nih.govkoreamed.org In contrast, when attached to a carrier like thermally cross-linked superparamagnetic iron oxide nanoparticles (TCL-SPION), the dye's signal persists for much longer, with studies showing fluorescence maintained in the liver and spleen for over 28 days. koreamed.orgnih.gov This demonstrates the utility of the labeled nanoparticle as a long-circulating carrier. koreamed.orgnih.gov

The specific biodistribution pattern is highly dependent on the nature of the carrier. For example, after intravenous injection in mice, Cy5.5-labeled hyaluronic acid nanoparticles showed strong initial fluorescence in the urinary bladder and later high accumulation in the liver. koreascience.kr In tumor-bearing mouse models, Cy5.5-labeled nanoparticles have been shown to accumulate in tumor tissue, with peak fluorescence occurring at different times depending on the nanoparticle design. researchgate.net However, it is important to note that labeling with fluorescent dyes can sometimes alter the intended biodistribution. One study found that labeling a tumor-targeting protein nanoparticle with Sulfo-Cy5 caused a shift from tumor accumulation to significant uptake in the liver and kidney. nih.govconicet.gov.ar This underscores the need for careful characterization to ensure the label itself does not misdirect the carrier. nih.govconicet.gov.ar

Monitoring Nanoparticle Integrity and Content Release in Biological Systems

A key challenge in drug delivery is ensuring that the nanocarrier remains intact until it reaches its target, and then releases its payload. This compound is integral to developing assays that monitor these events.

One powerful technique involves loading liposomes or nanoparticles with Cy5.5 at high concentrations, which causes the fluorescence to be "quenched" or turned off due to the proximity of the dye molecules. rsc.org When the nanoparticle breaks down and releases its contents, the dyes diffuse apart, leading to a "dequenching" and a significant increase in fluorescence. rsc.org A study utilizing this principle showed a 60- to 100-fold fluorescence enhancement upon the rupture of Cy5.5-loaded liposomes. rsc.org When these liposomes were taken up by cells, the observed increase in fluorescence over time served as a direct indicator of content release triggered by cellular processes. rsc.org

Another advanced method is Förster Resonance Energy Transfer (FRET), where Cy5.5 can act as an acceptor or donor dye in a pair. nih.govnih.govnih.gov In one application, a peptide cargo was labeled with a donor dye (Cy3) and encapsulated in a PLGA nanoparticle that was covalently labeled with an acceptor dye (Cy5). nih.gov The integrity of the nanoparticle keeps the two dyes close, allowing for FRET to occur. The release of the peptide separates the dye pair, leading to a change in the FRET signal, which can be monitored to understand the intracellular release profile of the payload. nih.gov Conversely, FRET can also be used to confirm that a payload remains intact. In a study with double-labeled oligonucleotides, FRET demonstrated that the cargo was not degraded during its escape from endosomal compartments into the cytoplasm. nih.gov

These fluorescence-based strategies are critical for optimizing the design of "smart" delivery systems that respond to specific biological triggers. rsc.orgnih.gov

Spectroscopic and Photophysical Characterization of Cy5.5 Cooh Systems

Absorption and Emission Spectral Properties in Varied Biological Environments

Cy5.5-COOH exhibits absorption and emission profiles that are sensitive to its local environment, a phenomenon known as solvatochromism. The spectral characteristics are influenced by solvent polarity, viscosity, and the potential for specific interactions like hydrogen bonding. nih.govpku.edu.cn While generally soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), its non-sulfonated form has limited aqueous solubility. broadpharm.comlumiprobe.com

The absorption maximum (λ_abs_) for this compound is typically observed around 673 nm, with a corresponding emission maximum (λ_em_) near 707-710 nm. medchemexpress.combroadpharm.com The interaction of the dye with different solvent environments can lead to shifts in these maxima. In polar solvents, the excited state of cyanine (B1664457) dyes can be stabilized, potentially leading to a red-shift in the emission spectrum (a bathochromic shift). nih.gov Conversely, specific interactions such as hydrogen bonding between the dye and protic solvents can stabilize the ground state, resulting in a blue-shift (a hypsochromic shift). nih.gov This sensitivity allows this compound to act as a probe for the polarity of its microenvironment, which is particularly relevant when it is conjugated to biomolecules that undergo conformational changes.

Table 1: General Spectral Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Excitation Maximum (λ_abs_) | ~673-675 nm | broadpharm.com |

| Emission Maximum (λ_em_) | ~707-710 nm | medchemexpress.combroadpharm.com |

Note: Values can vary slightly depending on the specific solvent and conjugation state.

Analysis of Fluorescence Quantum Yield and Brightness Characteristics

The brightness of a fluorophore is a critical parameter for imaging applications and is determined by the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ_F_). This compound is known for its high molar extinction coefficient, which signifies a high probability of absorbing light at its excitation maximum.

The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For this compound, the quantum yield is typically reported to be around 0.20 to 0.21 in various organic solvents. broadpharm.comlumiprobe.comlumiprobe.com While this value is moderate, the exceptionally high molar extinction coefficient results in a very bright fluorescent probe. Changes in the quantum yield can occur upon conjugation to biomolecules or in different solvent environments. For instance, conjugation can increase the rigidity of the dye molecule, reducing non-radiative decay pathways and potentially increasing the quantum yield. researchgate.net

Table 2: Photophysical Properties of this compound

| Parameter | Value | Description | Source(s) |

|---|---|---|---|

| Molar Extinction Coefficient (ε) | ~209,000 - 211,000 L·mol⁻¹·cm⁻¹ | Efficiency of light absorption at λ_abs_. | broadpharm.comlumiprobe.com |

| Fluorescence Quantum Yield (Φ_F_) | 0.20 - 0.21 | Efficiency of converting absorbed light into emitted fluorescence. | broadpharm.comlumiprobe.comlumiprobe.com |

Assessment of Photostability and Photobleaching Kinetics in Applied Settings

Photostability, or the resistance of a fluorophore to irreversible photochemical destruction (photobleaching), is crucial for applications requiring long or intense light exposure, such as single-molecule studies and time-lapse imaging. Cyanine dyes like Cy5.5 are susceptible to photobleaching, which often occurs from the chemically reactive triplet excited state. researchgate.net

The photostability of Cy5.5 can be significantly influenced by its chemical environment. Research on the closely related Cy5 dye has shown that photobleaching lifetimes can be dramatically extended through the use of photoprotective systems. nih.gov These systems typically include an oxygen scavenging solution (e.g., glucose oxidase and catalase, GGO) to remove molecular oxygen, and a triplet-state quencher (TSQ) to depopulate the reactive triplet state non-radiatively. nih.govnih.gov Common TSQs include Trolox, 4-nitrobenzyl alcohol (NBA), and cyclooctatetraene (B1213319) (COT). nih.gov Studies have demonstrated that a combination of the GGO oxygen scavenger with a TSQ solution provides the most significant increase in the photobleaching lifetime for cyanine dyes. nih.gov Furthermore, direct conjugation of a TSQ to the fluorophore has been shown to be an effective strategy for creating "self-healing" dyes with enhanced photostability. nih.gov In single-molecule FRET studies, the Cy3.5-Cy5.5 dye pair has been shown to be stable for approximately five minutes under continuous laser illumination when appropriate photoprotective reagents are used. nih.gov

Elucidation of Photoswitching and Photoconversion Mechanisms

Beyond simple photobleaching, this compound can undergo other light-induced transformations that are critical for advanced imaging techniques or can be potential sources of experimental artifacts.

The ability of cyanine dyes to reversibly transition between a fluorescent "on" state and a non-fluorescent "off" state (a process known as photoswitching or blinking) is the foundation of several super-resolution microscopy techniques, such as stochastic optical reconstruction microscopy (STORM). For Cy5.5 and related cyanines, this blinking can be induced by the presence of thiols (e.g., β-mercaptoethanol or mercaptoethylamine, MEA). nih.govlumiprobe.com

A significant phototransformation observed in cyanine dyes with a five-carbon polymethine linker, including Cy5.5, is their photoconversion into a blue-shifted derivative. nih.govacs.org Specifically, under 642 nm laser irradiation, Cy5.5 has been shown to convert to Cy3.5, a dye with a shorter three-carbon polymethine chain. acs.org This phenomenon is analogous to the well-documented photoconversion of Cy5 to Cy3. acs.orgresearchgate.net